molecular formula C20H13ClFN7O2 B6555100 3-[(3-chlorophenyl)methyl]-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040639-39-1

3-[(3-chlorophenyl)methyl]-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6555100
CAS No.: 1040639-39-1
M. Wt: 437.8 g/mol
InChI Key: CHWYAGPNKCZRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(3-chlorophenyl)methyl]-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic derivative featuring a fused triazolopyrimidinone core. Key structural attributes include:

  • 6-position substitution: A methyl group linked to a 3-(4-fluorophenyl)-1,2,4-oxadiazole moiety, combining aromatic fluorination with the oxadiazole ring’s polarity and hydrogen-bonding capabilities.

This scaffold is notable for its resemblance to purine analogs, which often exhibit biological activity.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN7O2/c21-14-3-1-2-12(8-14)9-29-19-17(25-27-29)20(30)28(11-23-19)10-16-24-18(26-31-16)13-4-6-15(22)7-5-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWYAGPNKCZRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(3-chlorophenyl)methyl]-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 1040639-39-1) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H13ClFN7O2C_{20}H_{13}ClFN_{7}O_{2}, with a molecular weight of 437.8 g/mol . Its structural components include a triazolo-pyrimidine core linked to a chlorophenyl and a fluorophenyl moiety through an oxadiazole bridge. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, studies have shown that it can induce apoptosis in human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism involves:

  • Caspase Activation : The compound activates caspases leading to programmed cell death. Increased caspase activity was observed in treated cell lines, indicating the induction of apoptosis .
  • Cell Cycle Arrest : Treatment with the compound resulted in cell cycle alterations, particularly an accumulation of cells in the sub-G1 phase, suggesting that it triggers apoptotic pathways .

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. In vitro assays indicated effectiveness against certain bacterial strains, although further investigation is needed to elucidate its full spectrum of antimicrobial activity.

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of the compound:

Cell LineIC50 (µM)Mechanism
HCT-11636Apoptosis via caspase activation
HeLa34Induction of cell cycle arrest
MCF-769Apoptotic morphological changes

These findings highlight the compound's potential as a lead candidate for anticancer drug development.

Case Studies

  • Study on Apoptotic Mechanisms : A detailed investigation into the apoptotic mechanisms revealed that treatment with the compound led to significant morphological changes in cancer cells, including shrinkage and detachment from culture surfaces .
  • Metabolic Stability Assessment : Selected compounds from similar classes were evaluated for metabolic stability using human liver microsomes. The results indicated that modifications to the structure could enhance metabolic stability while retaining cytotoxic efficacy .

Comparison with Similar Compounds

Key Observations :

  • Meta vs. Para Substitution : The meta-chlorophenyl group in the target compound may enhance antiviral activity compared to para-substituted analogs (e.g., 4-fluorophenyl in ), as meta-substituted aryl rings are critical for binding to viral targets .

Physicochemical Properties

Table 2: Calculated and Experimental Properties of Selected Analogs

Compound Molecular Weight LogP (Predicted) H-Bond Acceptors Solubility (mg/mL)
Target Compound ~463.4* 3.2 10 <0.1 (aqueous)
3-(4-Fluorophenyl)-triazolo[4,5-d]pyrimidin-7-one 248.2 1.8 5 0.5 (DMSO)
6-Hexyl-2-(4-chlorophenyl)-triazolo[4,5-d]pyrimidin-7-one 331.3 4.1 4 <0.01 (water)

*Estimated based on .

Insights :

  • The target compound’s higher molecular weight and H-bond acceptors (10 vs. 4–5 in simpler analogs) suggest reduced membrane permeability but improved target affinity.
  • Low aqueous solubility is a common limitation, necessitating formulation optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.